Uridine-5'-diphosphate disodium salt
Overview
Description
Mechanism of Action
Target of Action
Uridine-5’-diphosphate disodium salt, also known as UDP disodium salt, primarily targets the P2Y6 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides . The P2Y6 receptor is selectively activated by UDP .
Mode of Action
UDP disodium salt acts as a potent, selective native agonist for the P2Y6 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, UDP disodium salt binds to the P2Y6 receptor, triggering a response .
Biochemical Pathways
UDP disodium salt plays a crucial role in various biochemical pathways. It is an endogenous metabolite that catalyzes the glucuronidation of a wide array of substrates . Glucuronidation is a major pathway that enhances the elimination of small lipophilic molecules, such as steroids, bilirubin, hormones, and drugs, making them more water-soluble . UDP disodium salt is also used in nucleic acid (RNA) biosynthesis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining the concentration of the compound that reaches the target site to exert its therapeutic effect .
Result of Action
Upon binding to the P2Y6 receptor, UDP disodium salt can induce various cellular responses. For instance, it has been shown to significantly induce microglial CCL2 and CCL3 mRNA expression . These chemokines play a role in the immune response, particularly in the recruitment of immune cells to sites of injury or infection .
Action Environment
The action, efficacy, and stability of UDP disodium salt can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially impact the activity and stability of many compounds .
Biochemical Analysis
Biochemical Properties
Uridine-5’-diphosphate disodium salt is involved in nucleic acid (RNA) biosynthesis and cell signaling . It serves as a substrate for enzymes such as RNA polymerases and GTPases . These enzymes are involved in a wide range of applications from the synthesis of RNA to the regulation of G-coupled protein receptors (GPCR) and cell signaling molecules .
Cellular Effects
Uridine-5’-diphosphate disodium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also serves as a ligand for P2Y receptors .
Molecular Mechanism
At the molecular level, Uridine-5’-diphosphate disodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a P2Y6 receptor agonist and GPR105 receptor inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uridine-5’-diphosphate disodium salt change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Uridine-5’-diphosphate disodium salt vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
Uridine-5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Uridine-5’-diphosphate disodium salt and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of UDP (sodium salt hydrate) can be achieved through enzymatic synthesis. One common method involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules . The enzymatic route offers regio- and stereo-selectivity without the need for protection of functional groups . For example, N-acetylglucosamine uridyltransferase (GlmU) from Escherichia coli can be used to pyrophosphorylate N-acetyl-d-glucosamine 1-phosphate to produce UDP-GlcNAc .
Industrial Production Methods
Industrial production of UDP (sodium salt hydrate) typically involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and high yield compared to traditional chemical synthesis, which is laborious and time-consuming . The enzymatic process can be scaled up by proportionally increasing the amount of reagents and reaction volumes .
Chemical Reactions Analysis
Types of Reactions
UDP (sodium salt hydrate) undergoes various biochemical reactions, including glycosylation, where it acts as a donor of sugar moieties in the formation of glycosidic bonds . It can also participate in phosphorylation and pyrophosphorylation reactions.
Common Reagents and Conditions
Common reagents used in reactions involving UDP (sodium salt hydrate) include glycosyltransferases, ATP, and specific acceptor molecules such as N-acetylglucosamine . The reactions are typically carried out under mild conditions, such as at 25°C in a water bath .
Major Products Formed
The major products formed from reactions involving UDP (sodium salt hydrate) include various glycosylated compounds, such as UDP-GlcNAc and UDP-GalNAc, which are important in the biosynthesis of polysaccharides and glycoproteins .
Scientific Research Applications
UDP (sodium salt hydrate) has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
UDP-α-D-Glucose (sodium salt hydrate): An endogenous nucleotide sugar involved in glycosyltransferase reactions and activation of P2Y14 receptor.
UDP-Glucuronic Acid (sodium salt hydrate): A nucleoside diphosphate sugar used in the biosynthesis of polysaccharides.
Uniqueness
UDP (sodium salt hydrate) is unique in its specific agonistic activity towards the P2Y6 receptor, which distinguishes it from other similar compounds like UDP-α-D-Glucose and UDP-Glucuronic Acid . This specificity allows it to play a distinct role in modulating inflammatory responses and immune cell functions .
Properties
IUPAC Name |
disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVPFKBNNAXCE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Na2O12P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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